Eltrombopag is a small molecule that acts as a thrombopoietin (TPO) receptor agonist. [, ]. TPO is a key hormone responsible for the production of platelets, which are crucial for blood clotting [, ]. Eltrombopag mimics the action of TPO, stimulating the production of platelets in the bone marrow [].
Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), specifically interacting with residues in the transmembrane helices []. This binding event leads to receptor dimerization and activation, initiating downstream signaling cascades similar to those triggered by TPO []. This activation ultimately stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, in the bone marrow [].
Eltrombopag bis-(monoethanolamine) salt displays improved solubility compared to the free acid form []. This enhanced solubility facilitates the preparation of pharmaceutical formulations and increases its bioavailability []. Other physical and chemical properties, such as melting point, boiling point, and spectroscopic characteristics, are not provided in the analyzed literature [, , , , , , , , , , , , , , , , ].
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7